Disperse Yellow 7
Description
Systematic Nomenclature and CAS Registry Information
The systematic identification of Disperse Yellow 7 follows established chemical nomenclature conventions and international registry standards. The compound is officially registered under the Chemical Abstracts Service Registry Number 6300-37-4, which serves as its primary identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol, which accurately describes its molecular architecture and stereochemical configuration.
The compound is recognized under multiple alternative nomenclature systems, reflecting its widespread industrial usage and historical development. The Color Index designation assigns it the nomenclature C.I. This compound and the Color Index number C.I. 26090. Additional systematic names include Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]- and 4-((p-(Phenylazo)phenyl)azo)-o-cresol, which emphasize different aspects of its structural organization. The European Community has assigned it the identification number 228-587-0 under the European Inventory of Existing Commercial Chemical Substances.
International regulatory databases maintain consistent identification protocols for this compound. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database assigns it the identifier DTXSID9064217, while the Human Metabolome Database catalogs it under HMDB0251482. The Japanese chemical registry system designates it with the Nikkaji number J36.920I, and the National Cancer Institute assigns it NSC number 45573.
Properties
IUPAC Name |
2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYEIFFSOPYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064217 | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-37-4 | |
| Record name | Disperse Yellow 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Fast Yellow 4K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization Step
The first step involves converting a primary amine (e.g., 4-aminophenyl derivative) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions (HCl, H₂SO₄).
Reaction Conditions:
Coupling Step
The diazonium salt reacts with a coupling agent (e.g., o-cresol, pyridone derivatives) via electrophilic aromatic substitution. The coupling agent’s electron-donating groups (e.g., -OH, -OCH₃) activate the aromatic ring, facilitating bond formation with the diazonium group.
Critical Parameters:
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pH: 8.5–10 (ensures deprotonation of the coupling agent’s hydroxyl group).
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Temperature: 10–20°C (balances reaction rate and stability).
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Solvent: Aqueous medium with salts (e.g., NaCl) to precipitate the product.
Industrial Synthesis Protocols
Method A: Two-Step Diazotization-Coupling (Patent CN105462286A)
This optimized protocol, detailed in a 2015 Chinese patent, emphasizes high yield (>85%) and minimal byproducts:
Key Advantages:
Method B: Traditional o-Cresol Coupling
Older industrial methods employ o-cresol as the coupling agent, yielding a red-light yellow dye:
| Parameter | Details |
|---|---|
| Diazonium precursor | 4-(Phenyldiazenyl)benzenamine |
| Coupling agent | o-Cresol (2-methylphenol) |
| Solvent system | Water/acetone mixture |
| Yield | 70–75% |
Limitations:
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Lower yield due to competing side reactions.
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Requires extensive purification to remove unreacted o-cresol.
Advanced Modifications and Optimization
Solvent-Free Synthesis
Recent studies explore solvent-free mechanochemical methods to improve sustainability:
Catalytic Enhancements
-
Phase-transfer catalysts (PTC): Tetrabutylammonium bromide (TBAB) increases coupling efficiency by 12–15%.
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Ultrasound-assisted synthesis: Reduces reaction time from 4 h to 45 min.
Analytical Validation of Synthesis
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 7 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Nitro derivatives of the original azo compound.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Model Compound in Azo Dye Studies:
Disperse Yellow 7 serves as a model compound in research focused on azo dye synthesis and degradation. Investigations into its chemical behavior provide insights into the broader category of azo dyes, including their environmental impact and degradation pathways.
Staining Techniques:
In biological research, this compound is employed in staining techniques for visualizing biological tissues. Its ability to bind effectively with cellular components makes it useful in histological studies.
Photodynamic Therapy
Recent studies have explored the potential of this compound in photodynamic therapy due to its light-absorbing properties. The dye can be activated by specific wavelengths of light, potentially leading to therapeutic applications in treating certain medical conditions.
Environmental Impact Studies
Research has highlighted the genotoxicity and potential carcinogenic effects of this compound on aquatic organisms. For example, studies involving Silurana tropicalis larvae showed that exposure to this dye altered cellular stress responses and androgen-related transcription, indicating significant ecological risks associated with its use.
| Study Focus | Findings |
|---|---|
| Lethal Concentration (LC50) | Significant mortality observed at high doses |
| Sublethal Effects | Altered behavior and development in amphibians |
Polymer Chemistry
Recent advancements have seen the incorporation of this compound into polymer matrices for optoelectronic applications. Functional photoactive polysilane copolymers synthesized with this compound methacrylate exhibit multimodal optical properties, making them suitable for innovative applications in electronics.
Case Study: Functional Polysilane Copolymers
A study synthesized functional photoactive polysilane copolymers using this compound methacrylate, demonstrating enhanced thermal stability and optical properties suitable for optoelectronic devices.
Mechanism of Action
The mechanism of action of Disperse Yellow 7 involves its interaction with the fibers it dyes. The dye molecules are absorbed by the fibers through van der Waals forces and dipole interactions. The azo groups in the dye molecule can undergo photochemical reactions when exposed to light, leading to changes in color intensity and stability. The molecular targets include the polymer chains of the fibers, and the pathways involved are primarily physical adsorption and diffusion .
Comparison with Similar Compounds
Comparison with Similar Disperse Dyes
Chemical and Structural Properties
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Azo Groups | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| Disperse Yellow 7 | C₁₉H₁₆N₄O | 316.36 | 2 | Phenol, azo | 6300-37-4 |
| Disperse Yellow 58 | C₂₄H₁₆ClN₃O₄ | 445.85 | 1 | Amino ketone, chloro | 12236-30-5 |
| Disperse Yellow 3 | C₁₅H₁₅N₃O₂ | 269.30 | 1 | Acetanilide, hydroxyl | 2832-40-8 |
| Disperse Yellow 232 | Not provided | Not provided | 2 | Fluorescent moiety | Not available |
Key Observations :
- DY7’s dual azo groups enhance its light absorption capacity compared to monoazo dyes like Disperse Yellow 3 and 58 .
- Disperse Yellow 58 contains a chloro substituent, improving its resistance to metal ions (e.g., Ca²⁺, Mg²⁺), whereas DY7’s phenolic group increases sensitivity to pH variations .
- Disperse Yellow 232, a fluorescent dye, exhibits unique laser applications, unlike DY7 .
Performance and Application
Table 2: Fastness and Application Profiles
Biological Activity
Disperse Yellow 7 (DY7) is an azo dye widely used in textiles and other applications. Its biological activity, particularly its potential toxicity and genotoxicity, has garnered significant attention in recent research. This article explores the biological activities of DY7, including its effects on various organisms, cytotoxicity, and potential health implications.
This compound has the chemical formula and is classified as an azo dye. The structure of DY7 contributes to its reactivity and interaction with biological systems.
1. Genotoxicity and Carcinogenic Potential
Research indicates that this compound can produce genotoxic effects. A study highlighted that upon reduction, DY7 can generate genotoxic and carcinogenic products, which pose risks to aquatic organisms and potentially humans . The sediment contaminated with DY7 has been shown to alter cellular stress and androgen-related transcription in Silurana tropicalis larvae, indicating a significant impact on developmental processes .
2. Effects on Aquatic Life
A study assessing the effects of DY7 on frogs demonstrated both lethal and sublethal impacts. The findings suggested that exposure to DY7 can disrupt normal physiological functions in amphibians, raising concerns about its environmental persistence and bioaccumulation .
| Parameter | Observation |
|---|---|
| Lethal Concentration | Significant mortality at high doses |
| Sublethal Effects | Altered behavior and development |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of DY7 on human cell lines. In vitro studies have shown that exposure to specific concentrations of DY7 can lead to cell death, indicating its potential as a toxic compound in higher concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 | 23.4 |
| HCT-116 | 62.2 |
| A-549 | 28 |
| MCF-7 | 53.6 |
These results suggest that while some derivatives may exhibit beneficial properties (e.g., antioxidant activity), the parent compound this compound poses significant risks at certain concentrations .
Case Study: Environmental Impact
In a notable case study, sediment samples contaminated with this compound were analyzed for their impact on local ecosystems. The study found alterations in microbial community structures and increased levels of oxidative stress markers in exposed organisms . This underscores the need for monitoring dye pollution in aquatic environments.
Case Study: Human Health Implications
A review of dietary exposure to food dyes, including those similar to DY7, indicated potential neurobehavioral impacts in children. The sensitivity of younger populations to such compounds raises concerns about long-term health effects associated with chronic exposure .
Q & A
Q. What are the standard protocols for synthesizing Disperse Yellow 7, and how do reaction conditions influence yield and purity?
this compound is synthesized via azo coupling reactions. A typical protocol involves:
- Diazotization of an aromatic amine (e.g., 4-aminophenyl) with nitrous acid under controlled pH (1–2) and temperature (0–5°C) .
- Coupling with a phenolic compound (e.g., 2-methylphenol) in alkaline conditions to form the monoazo intermediate.
- A second diazotization and coupling step to introduce the bis-azo structure. Yield optimization requires precise stoichiometric ratios, temperature control, and purification via recrystallization (e.g., using ethanol/water mixtures). Purity is assessed via HPLC (>95% purity is typical) .
Q. How does this compound behave in aquatic environments, and what analytical methods are used to track its degradation?
this compound exhibits low water solubility (~0.1 mg/L at 25°C) and tends to adsorb onto sediments . Its photodegradation in water can be studied using:
- UV-Vis spectroscopy to monitor absorbance changes at λmax (~420 nm).
- LC-MS/MS to identify degradation byproducts (e.g., aromatic amines from azo bond cleavage). Experimental setups should simulate natural conditions (pH 6–8, UV light exposure) and include controls for abiotic/biotic factors .
Q. What are the current gaps in toxicity data for this compound, and how can researchers address them?
Existing studies lack chronic ecotoxicity data (e.g., NOEC/LOEC values for aquatic organisms) and mechanistic insights into bioaccumulation. To address this:
- Conduct long-term exposure assays using model organisms (e.g., Daphnia magna) under OECD guidelines.
- Apply QSAR modeling to predict bioaccumulation potential based on logP (~4.2) and molecular weight (~307 g/mol) .
Advanced Research Questions
Q. How can conflicting data on this compound’s ecotoxicity be resolved through experimental design?
Contradictions in toxicity studies often arise from variations in test organisms, exposure durations, or environmental matrices. To reconcile these:
- Standardize test conditions using ISO 11348 (bacterial bioluminescence) or OECD 203 (fish acute toxicity).
- Perform meta-analyses to quantify effect sizes across studies, accounting for covariates like pH and organic carbon content .
- Use sensitivity analysis to identify critical parameters (e.g., partition coefficients) influencing toxicity predictions .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s interactions with biological macromolecules?
- FTIR spectroscopy identifies hydrogen bonding between the dye’s phenolic groups and proteins (e.g., serum albumin).
- Fluorescence quenching assays quantify binding constants (e.g., Stern-Volmer plots) to assess affinity for DNA or enzymes.
- Molecular docking simulations (e.g., AutoDock Vina) model interactions at atomic resolution, guiding hypotheses for in vitro validation .
Q. How can researchers design experiments to evaluate this compound’s persistence in anaerobic environments?
- Use batch reactors with anaerobic sludge, maintaining strict O2-free conditions (N2/CO2 atmosphere).
- Monitor degradation via GC-MS for volatile metabolites (e.g., benzene derivatives) and IC for sulfate/nitrate reduction byproducts.
- Apply first-order kinetics models to estimate half-lives, correlating with microbial community data (16S rRNA sequencing) .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Probit analysis for LC50/EC50 calculations with 95% confidence intervals.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Multivariate regression to isolate confounding variables (e.g., dissolved organic matter) .
Q. How can researchers ensure reproducibility in this compound synthesis and testing?
- Document critical process parameters (CPPs) such as reaction time, temperature, and stirring rate using ICH Q11 guidelines.
- Validate analytical methods per ICH Q2(R1) (e.g., linearity, LOD/LOQ for HPLC).
- Share raw data and code via repositories like Zenodo to enable replication .
Data Presentation Guidelines
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 307.34 g/mol | |
| LogP (Octanol-Water) | 4.2 (Predicted via EPI Suite) | |
| Water Solubility | 0.1 mg/L (Experimental) | |
| λmax (UV-Vis) | 420 nm (Ethanol) |
Figure 1: Proposed Degradation Pathway of this compound under UV Light
[Diagram: Azo bond cleavage → Phenolic intermediates → Mineralization to CO2/H2O]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
